aminehydrochloride](/img/structure/B13579397.png)
[1-(2,4-Difluorophenyl)-3-ethoxypropan-2-yl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride: is a chemical compound characterized by the presence of a difluorophenyl group, an ethoxypropan-2-yl group, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride typically involves the reaction of 2,4-difluorophenyl derivatives with ethoxypropan-2-yl and methylamine groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular interactions .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical structure could offer specific advantages .
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals .
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride involves its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)-3-methoxypropan-2-ylaminehydrochloride: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride: This compound has a different substitution pattern on the propan-2-yl group.
Uniqueness: The uniqueness of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C12H18ClF2NO |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-3-ethoxy-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17F2NO.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |
Clave InChI |
UKSDHLWVAGDTKN-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CC1=C(C=C(C=C1)F)F)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


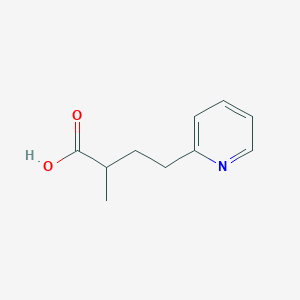
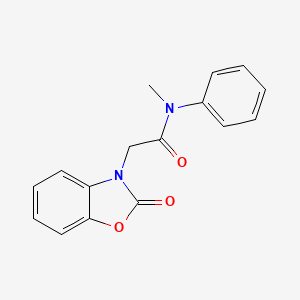

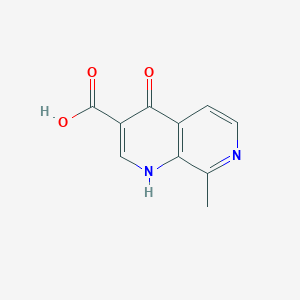


![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
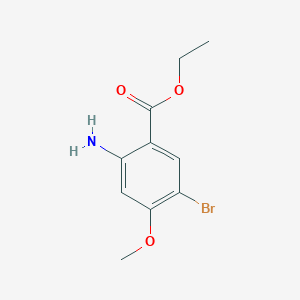
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
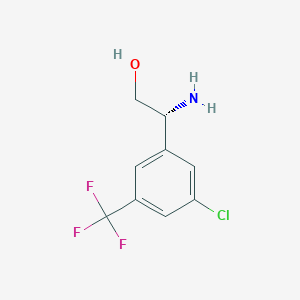
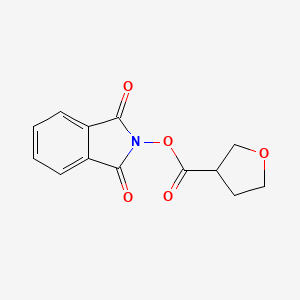
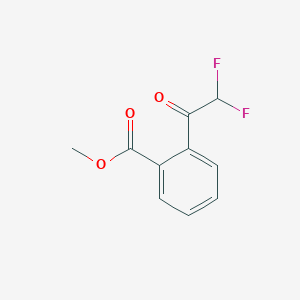

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
